1,4-Bis(1-benzylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(1-benzylpiperidin-4-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzylpiperidine groups attached to a central piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1-benzylpiperidin-4-yl)piperazine typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved by the reductive amination of benzylamine with piperidine in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling Reaction: The next step involves the coupling of two molecules of 1-benzylpiperidine with piperazine. This can be done using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(1-benzylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles such as halides or alkoxides can replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine compounds with various functional groups.
Scientific Research Applications
1,4-Bis(1-benzylpiperidin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-Bis(1-benzylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-piperidyl)piperazine: Lacks the benzyl groups, leading to different chemical properties and biological activities.
1-Benzyl-4-(4-piperidyl)piperazine: Contains only one benzylpiperidine group, resulting in distinct reactivity and applications.
Uniqueness
1,4-Bis(1-benzylpiperidin-4-yl)piperazine is unique due to the presence of two benzylpiperidine groups, which confer specific steric and electronic properties. These properties make it particularly useful in the design of new drugs and materials, as well as in the study of complex biological systems.
Properties
Molecular Formula |
C28H40N4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1,4-bis(1-benzylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C28H40N4/c1-3-7-25(8-4-1)23-29-15-11-27(12-16-29)31-19-21-32(22-20-31)28-13-17-30(18-14-28)24-26-9-5-2-6-10-26/h1-10,27-28H,11-24H2 |
InChI Key |
RAXBMXLFBMNBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.